1-((5-Bromo-4-propoxypyridin-3-yl)sulfonyl)piperazine
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Overview
Description
1-((5-Bromo-4-propoxypyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H18BrN3O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
The synthesis of 1-((5-Bromo-4-propoxypyridin-3-yl)sulfonyl)piperazine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-4-propoxypyridine.
Sulfonylation: The 5-bromo-4-propoxypyridine is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Introduction: Finally, the sulfonylated intermediate is reacted with piperazine to form the target compound
Chemical Reactions Analysis
1-((5-Bromo-4-propoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-Bromo-4-propoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, making it valuable in research and development.
Biological Studies: It is used in studies to understand the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-4-propoxypyridin-3-yl)sulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom may also play a role in these interactions by forming halogen bonds with target molecules .
Comparison with Similar Compounds
1-((5-Bromo-4-propoxypyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromophenylsulfonyl)piperazine: This compound has a similar structure but with a phenyl ring instead of a pyridine ring.
Diarylpyrimidine Derivatives: These compounds also contain piperazine sulfonyl groups and are used as potent HIV-1 non-nucleoside reverse transcriptase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H18BrN3O3S |
---|---|
Molecular Weight |
364.26 g/mol |
IUPAC Name |
1-(5-bromo-4-propoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C12H18BrN3O3S/c1-2-7-19-12-10(13)8-15-9-11(12)20(17,18)16-5-3-14-4-6-16/h8-9,14H,2-7H2,1H3 |
InChI Key |
BQSSVQSMUCWJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Br |
Origin of Product |
United States |
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